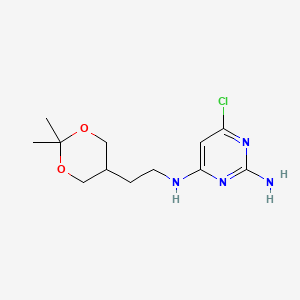
6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine is a synthetic organic compound with the molecular formula C12H19ClN4O2 and a molecular weight of 286.76 g/mol This compound is characterized by a pyrimidine ring substituted with a chloro group at the 6-position and a 2,2-dimethyl-1,3-dioxane moiety at the N4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with the Dioxane Moiety: The final step involves the substitution of the N4 position with the 2,2-dimethyl-1,3-dioxane moiety. This can be accomplished through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the dioxane moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloro and dioxane moieties may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-chloro-N4-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine is unique due to the presence of the 2,2-dimethyl-1,3-dioxane moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H19ClN4O2 |
|---|---|
Poids moléculaire |
286.76 g/mol |
Nom IUPAC |
6-chloro-4-N-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H19ClN4O2/c1-12(2)18-6-8(7-19-12)3-4-15-10-5-9(13)16-11(14)17-10/h5,8H,3-4,6-7H2,1-2H3,(H3,14,15,16,17) |
Clé InChI |
OKCOTZWZSANHRU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)CCNC2=CC(=NC(=N2)N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



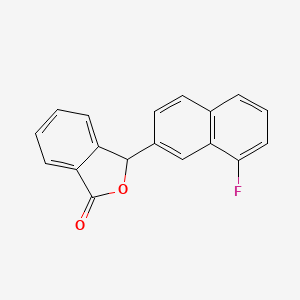


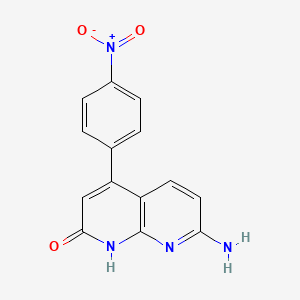
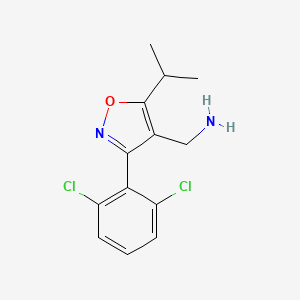
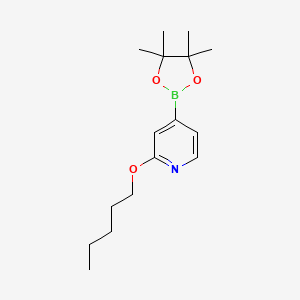
![6-Chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11841992.png)

![Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-](/img/structure/B11841998.png)
![1,9-Dimethoxy-3-methyl-7,8-dihydro-6H-cyclopenta[g]isoquinoline-8-carboxylic acid](/img/structure/B11842004.png)



